molecular formula C15H12N4O3 B2750555 2-(1H-1,2,3-Benzotriazol-1-yl)-2-(phenylformamido)acetic acid CAS No. 125453-17-0

2-(1H-1,2,3-Benzotriazol-1-yl)-2-(phenylformamido)acetic acid

Cat. No.: B2750555
CAS No.: 125453-17-0
M. Wt: 296.286
InChI Key: IYAIEGFVRIPJEE-UHFFFAOYSA-N
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Description

2-(1H-1,2,3-Benzotriazol-1-yl)-2-(phenylformamido)acetic acid is a benzotriazole derivative designed for advanced chemical and pharmaceutical research. The benzotriazole moiety is recognized in medicinal chemistry as a versatile scaffold and privileged structure for developing new pharmacologically active compounds . It often serves as a key synthetic auxiliary or bioisosteric replacement in heterocyclic systems, enabling the modulation of biological activity and the creation of novel molecular entities . Researchers utilize this compound to develop new substances with potential antimicrobial properties, as various benzotriazole derivatives have demonstrated significant activity against a range of Gram-positive and Gram-negative bacteria . Furthermore, its structural features make it a valuable intermediate in the synthesis of more complex molecules for probing biological mechanisms and structure-activity relationships (SAR) . This product is intended for use in a laboratory setting only.

Properties

IUPAC Name

2-benzamido-2-(benzotriazol-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O3/c20-14(10-6-2-1-3-7-10)16-13(15(21)22)19-12-9-5-4-8-11(12)17-18-19/h1-9,13H,(H,16,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYAIEGFVRIPJEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(C(=O)O)N2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,3-Benzotriazol-1-yl)-2-(phenylformamido)acetic acid typically involves the following steps:

    Formation of Benzotriazole Derivative: Benzotriazole is reacted with an appropriate halogenated acetic acid derivative under basic conditions to form the benzotriazole-acetic acid intermediate.

    Amidation Reaction: The intermediate is then reacted with aniline or a substituted aniline derivative in the presence of a coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenylformamido group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions could target the benzotriazole ring or the phenylformamido group, potentially leading to the formation of amines or reduced benzotriazole derivatives.

    Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions, where the nitrogen atoms can be substituted with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amines.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Benzotriazole derivatives have been studied for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains and fungi. For example, derivatives of benzotriazole have shown effectiveness against Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The mechanism often involves the inhibition of essential enzymes or disruption of cellular processes, making them promising candidates for antibiotic development .

Anticancer Properties
The anticancer potential of benzotriazole derivatives has been extensively researched. Studies have demonstrated that these compounds can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, certain benzotriazole derivatives have been shown to be more potent than standard chemotherapeutic agents against specific cancer cell lines, such as colorectal carcinoma cells (HCT116) with IC50 values significantly lower than those of established drugs .

Case Study: Anticancer Activity Evaluation
A study evaluating the anticancer activity of 2-(1H-1,2,3-Benzotriazol-1-yl)-2-(phenylformamido)acetic acid revealed that it exhibited notable cytotoxicity against several cancer cell lines. The compound's effectiveness was attributed to its ability to target specific pathways involved in tumor growth and survival.

Materials Science Applications

Corrosion Inhibition
Benzotriazole derivatives are recognized for their role as corrosion inhibitors in metal protection. They form stable complexes with metal surfaces, thereby preventing oxidation and degradation. This property is particularly valuable in industries where metal components are exposed to corrosive environments.

Photostabilizers
In polymer chemistry, benzotriazole compounds are utilized as photostabilizers to enhance the UV resistance of plastics and coatings. Their ability to absorb UV radiation helps in prolonging the lifespan of materials used in outdoor applications by preventing degradation caused by sunlight exposure.

Environmental Science Applications

Environmental Remediation
The potential use of benzotriazole derivatives in environmental remediation has been explored due to their ability to degrade pollutants. Studies have indicated that these compounds can facilitate the breakdown of harmful substances in contaminated soils and water bodies, thus contributing to environmental cleanup efforts.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC ValuesReference
AntimicrobialGram-positive bacteriaMIC = 1.27 µM
AntimicrobialGram-negative bacteriaMIC = 2.60 µM
AntifungalVarious fungal strainsMIC = 1.43 µM
AnticancerHCT116 (colorectal cancer)IC50 = 4.53 µM

Mechanism of Action

The mechanism of action of 2-(1H-1,2,3-Benzotriazol-1-yl)-2-(phenylformamido)acetic acid would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access. The benzotriazole ring could also participate in π-π stacking interactions or hydrogen bonding with target molecules.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Benzotriazole-Acetic Acid Derivatives

The compound shares structural similarities with other benzotriazole-acetic acid derivatives, differing primarily in substituents and regiochemistry. Key analogs include:

Table 1: Structural analogs of benzotriazole-acetic acid derivatives
Compound Name CAS Number Molecular Formula Key Structural Differences Biological Activity Reference
2-(1H-1,2,3-Benzotriazol-1-yl)-2-(phenylformamido)acetic acid N/A C₁₅H₁₂N₄O₃ Parent compound; phenylformamide substituent Antibacterial (moderate)
2-(1H-1,2,3-Benzotriazol-5-ylformamido)acetic acid 1099119-95-5 C₉H₈N₄O₃ Formamido group at benzotriazole C5 (vs. C1) Not reported; likely reduced activity due to altered regiochemistry
Btc-D-phenylglycine (2b) N/A C₁₅H₁₂N₄O₃ Phenylglycine backbone replaces phenylformamide Used in peptide synthesis; no direct antimicrobial data
3-(1H-1,2,3-Benzotriazol-1-yl)butanoic acid 654-13-7 C₁₀H₁₁N₃O₂ Extended aliphatic chain (butanoic acid vs. acetic acid) Unreported activity; altered solubility

Key Observations :

  • Regiochemistry Matters : The position of the formamido group on the benzotriazole ring (C1 vs. C5) significantly impacts biological activity. For example, C1-substituted derivatives often exhibit better binding to targets due to steric and electronic effects .
  • Antibacterial Activity : Derivatives like 8a-d (N-phenylacetamide analogs) showed reduced potency compared to the parent compound, suggesting the phenylformamide group enhances target interaction .

Heterocyclic Replacements: Benzotriazole vs. Other Heterocycles

Replacing benzotriazole with other heterocycles alters physicochemical properties and bioactivity:

Table 2: Impact of heterocycle substitution
Compound Name Heterocycle Key Differences Activity Reference
2-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)formamido]-2-phenylacetic acid Pyrazole Chloropyrazole replaces benzotriazole Unreported; pyrazoles often modulate kinase activity
N-(1,3-Benzothiazol-2-yl)acetamide Benzothiazole Sulfur atom replaces two nitrogen atoms in benzotriazole Antifungal/antibacterial (broad-spectrum)
2-(4-((2-Fluorophenoxy)methyl)-1H-1,2,3-triazol-1-yl)acetic acid Triazole Triazole ring with fluorophenoxy substituent Intermediate for drug discovery

Key Observations :

  • Electron-Deficient vs. Electron-Rich Systems : Benzotriazole’s electron-deficient nature facilitates interactions with electron-rich biological targets, whereas benzothiazoles (electron-rich) may engage in different binding modes .
  • Bioisosteric Potential: Triazole derivatives (e.g., compound in ) are often used as bioisosteres for ester or amide groups, improving metabolic stability.
Structural Validation :
  • Tools like SHELX (for crystallographic refinement) and the Cambridge Structural Database (CSD) are critical for confirming molecular geometries. For example, SHELXL is widely used for small-molecule refinement .

Antibacterial Activity

  • Comparative Efficacy: The parent compound exhibits moderate antibacterial activity, outperforming N-phenylacetamide analogs (8a-d) but underperforming compared to [(1H-benzotriazol-1-ylacetyl)amino]acetic acid derivatives (7a-e) .
  • Mechanistic Insights : The phenylformamide group may enhance membrane permeability or inhibit bacterial enzymes like penicillin-binding proteins.

Physicochemical Properties

  • Solubility : Acetic acid derivatives generally exhibit higher aqueous solubility than esters (e.g., ethyl 2-(1H-benzotriazol-1-yl)acetate) due to ionization .
  • Stability : Benzotriazole derivatives are prone to photodegradation, necessitating storage in dark conditions .

Biological Activity

2-(1H-1,2,3-Benzotriazol-1-yl)-2-(phenylformamido)acetic acid (CAS Number: 125453-17-0) is a compound belonging to the benzotriazole family known for its diverse biological activities. This article explores its biological properties, including antimicrobial, antifungal, and antiparasitic activities, supported by case studies and research findings.

  • Molecular Formula : C15H12N4O3
  • Molecular Weight : 296.281 g/mol
  • Structure : The compound features a benzotriazole ring linked to a phenylformamido group and an acetic acid moiety.

Antimicrobial Activity

Research indicates that benzotriazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have demonstrated activity against various bacterial strains.

CompoundBacterial Strains TestedResults
2-(1H-benzotriazol-1-yl)-N-phenylacetamideBacillus subtilis, E. coliModerate antibacterial activity observed
4'-((1H-benzo[d][1,2,3]triazol-1-yl)methyl)-[1,1'-biphenyl]-2-carbonitrilePseudomonas fluorescens, Xanthomonas campestrisPotent antimicrobial agent with significant inhibition zones

The studies highlight that the presence of bulky hydrophobic groups enhances antimicrobial efficacy. Compounds with such modifications have shown improved activity compared to standard antibiotics .

Antifungal Activity

Benzotriazole derivatives also display antifungal properties. For example:

CompoundFungal Strains TestedMinimum Inhibitory Concentration (MIC)
Benzotriazole derivativesCandida albicans, Aspergillus nigerMIC values ranging from 12.5 to 25 μg/ml

The introduction of electron-withdrawing groups on the benzotriazole ring significantly increases antifungal activity. Compounds with substitutions at specific positions on the ring have been found to be more effective against fungal pathogens .

Antiparasitic Activity

Recent studies have focused on the antiparasitic potential of benzotriazole derivatives. One notable example is the evaluation of N-benzenesulfonylbenzotriazole against Trypanosoma cruzi, where it displayed dose-dependent inhibitory effects on epimastigote forms:

Concentration (μg/mL)% Parasite Inhibition
2550
5064

These findings suggest that modifications to the benzotriazole structure can enhance its antiparasitic activity compared to traditional treatments like metronidazole .

Case Studies

A study published in the Journal of Medicinal Chemistry examined various benzotriazole derivatives for their biological activities. Among these, 2-(1H-benzotriazol-1-yl)-N'-(3-methoxybenzylidene)acetohydrazide was highlighted for its broad-spectrum antimicrobial properties and potential therapeutic applications in treating infections caused by resistant strains .

Another investigation into the structure-activity relationship of benzotriazoles revealed that specific substitutions on the benzene ring significantly influenced their biological efficacy against both bacterial and fungal pathogens .

Q & A

Q. What are the established synthetic methodologies for 2-(1H-1,2,3-Benzotriazol-1-yl)-2-(phenylformamido)acetic acid?

  • Methodological Answer : Synthesis typically involves coupling benzotriazole derivatives with acylating agents. For example:
  • Step 1 : React 1H-benzotriazole with a chloroacetylating agent (e.g., chloroacetyl chloride) under basic conditions (e.g., triethylamine) to form the benzotriazole-acetic acid backbone.
  • Step 2 : Introduce the phenylformamido group via amidation. This may involve activating the carboxylic acid group (e.g., using EDCI/HOBt) and reacting it with phenylformamide derivatives.
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures is recommended to isolate the pure product .

Q. How is the structural characterization of this compound typically performed?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR can confirm the presence of the benzotriazole ring (aromatic protons at δ 7.5–8.5 ppm) and the phenylformamido group (amide protons at δ 8.0–10.0 ppm).
  • X-ray Crystallography : Single-crystal diffraction data refined using SHELX software (e.g., SHELXL for small-molecule refinement) provides bond lengths, angles, and confirmation of stereochemistry .
  • Database Cross-Referencing : Compare crystallographic parameters with entries in the Cambridge Structural Database (CSD) to validate molecular geometry .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Work in a fume hood to avoid inhalation of fine powders.
  • First Aid : For skin contact, wash with soap and water; for eye exposure, rinse with water for 15 minutes and seek medical attention. General safety protocols for benzotriazole derivatives (e.g., avoiding direct UV exposure due to potential photosensitivity) should be followed .

Advanced Questions

Q. How can researchers optimize reaction yields for synthesizing benzotriazole-acetic acid derivatives?

  • Methodological Answer :
  • Design of Experiments (DOE) : Systematically vary parameters (temperature, catalyst loading, solvent polarity) using statistical tools like response surface methodology.
  • Catalyst Screening : Test copper(I)-based catalysts (e.g., CuI) for coupling reactions, as these are effective in 1,3-dipolar cycloadditions for triazole formation .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) may enhance solubility of intermediates, while ethanol/water mixtures improve crystallization .

Q. How can discrepancies in reported biological activities of benzotriazole-based compounds be addressed?

  • Methodological Answer :
  • Purity Analysis : Use HPLC (C18 column, acetonitrile/water gradient) to verify ≥95% purity. Impurities (e.g., unreacted starting materials) can skew bioactivity results.
  • Assay Standardization : Replicate assays under controlled conditions (pH, temperature, cell line viability) to minimize variability.
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities with target proteins (e.g., bacterial enzymes) and correlate with experimental IC50_{50} values .

Q. What strategies are effective for resolving ambiguities in crystallographic data for this compound?

  • Methodological Answer :
  • Twinned Data Refinement : Use SHELXL’s TWIN command to model twinned crystals if observed in diffraction patterns.
  • Hydrogen Bond Analysis : Map intermolecular interactions (e.g., N–H···O bonds) using Mercury software to validate packing arrangements.
  • Cross-Validation : Compare thermal displacement parameters (Ueq_{eq}) with CSD entries for similar benzotriazole derivatives to identify outliers .

Q. How can researchers investigate the electronic effects of substituents on the phenylformamido group?

  • Methodological Answer :
  • Synthetic Modifications : Introduce electron-withdrawing (e.g., -NO2_2) or electron-donating (e.g., -OCH3_3) groups via Suzuki-Miyaura coupling.
  • Spectroscopic Analysis : Use UV-Vis spectroscopy to monitor shifts in λmax_{max} correlating with substituent effects.
  • DFT Calculations : Gaussian software can calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity trends .

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